Fedratinib Fedratinib N-tert-butyl-3-[[5-methyl-2-[4-[2-(1-pyrrolidinyl)ethoxy]anilino]-4-pyrimidinyl]amino]benzenesulfonamide is a sulfonamide.
Fedratinib, also known as SAR302503 and TG101348, is a tyrosine kinase inhibitor used to treat intermediate-2 and high risk primary and secondary myelofibrosis. It is an anilinopyrimidine derivative. Fedratinib was granted FDA approval on August 16, 2019.
Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) that is used in the therapy of intermediate or high-risk, primary or secondary myelofibrosis. Fedratinib has been associated with a high rate of serum enzyme elevations during therapy, but has been associated with only rare instances of clinically apparent acute liver injury.
Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.
See also: Fedratinib Hydrochloride (active moiety of).
Brand Name: Vulcanchem
CAS No.: 936091-26-8
VCID: VC0547874
InChI: InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
SMILES: CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Molecular Formula: C27H36N6O3S
Molecular Weight: 524.7 g/mol

Fedratinib

CAS No.: 936091-26-8

VCID: VC0547874

Molecular Formula: C27H36N6O3S

Molecular Weight: 524.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fedratinib - 936091-26-8

Description

Fedratinib, marketed under the brand name Inrebic, is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of myeloproliferative diseases, particularly myelofibrosis. It acts as a competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), among other kinases, which are often mutated or overexpressed in various cancers .

Clinical Applications and Efficacy

Fedratinib is approved for the treatment of intermediate- or high-risk primary or secondary myelofibrosis. It has shown efficacy in reducing spleen size and improving symptoms in patients, including those who are resistant or intolerant to ruxolitinib .

Clinical Trials and Outcomes

Trial/StudyKey Findings
FREEDOM2 TrialDemonstrated a significant spleen volume reduction (SVR35) in 36% of patients treated with fedratinib compared to 6% in the best available treatment (BAT) arm .
Preregistration TrialsShowed reduction in spleen size and symptom improvement in 40% to 50% of patients .
Real-World EvidenceFedratinib provided clinical benefits in patients with refractory myelofibrosis, including reductions in spleen size and symptom burden .

Safety and Adverse Effects

Fedratinib is associated with several adverse effects, including gastrointestinal issues, anemia, and thrombocytopenia. These side effects are generally manageable but can be severe in some cases .

Future Directions and Research

Ongoing research aims to expand the use of fedratinib into other myeloproliferative neoplasms and to identify predictive biomarkers for optimal patient selection. The drug's efficacy in overlapping syndromes like myelodysplastic syndromes/myeloproliferative neoplasms (MDS/MPN) and chronic neutrophilic leukemia (CNL) is also being explored .

CAS No. 936091-26-8
Product Name Fedratinib
Molecular Formula C27H36N6O3S
Molecular Weight 524.7 g/mol
IUPAC Name N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Standard InChI InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
Standard InChIKey JOOXLOJCABQBSG-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Canonical SMILES CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 4µg/mL
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Fedratinib
fedratinib hydrochloride
Inrebic
N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide
SAR302503
TG101348
Reference 1. Pardanani A, Harrison C, Cortes JE, Cervantes F, Mesa RA, Milligan D, Masszi T, Mishchenko E, Jourdan E, Vannucchi AM, Drummond MW, Jurgutis M, Kuliczkowski K, Gheorghita E, Passamonti F, Neumann F, Patki A, Gao G, Tefferi A. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2015 Aug;1(5):643-51. doi: 10.1001/jamaoncol.2015.1590. PMID: 26181658. 2. Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PMID: 28602585. 3. Wu D, Yang XO. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib. J Microbiol Immunol Infect. 2020 Jun;53(3):368-370. doi: 10.1016/j.jmii.2020.03.005. Epub 2020 Mar 11. PMID: 32205092; PMCID: PMC7156211. 4. Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PMID: 31444617; PMCID: PMC6768916. 5. Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PMID: 28109775.
PubChem Compound 16722836
Last Modified Aug 15 2023

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